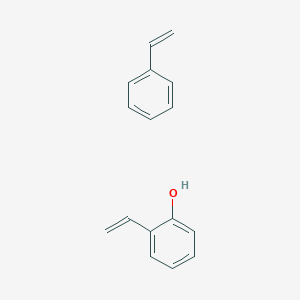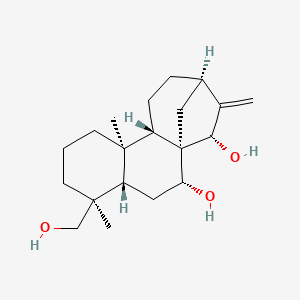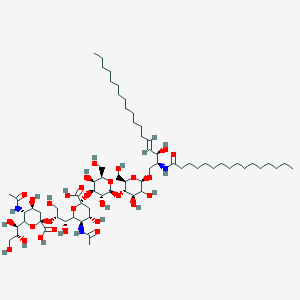
Ganglioside GD3 (d18:1/16:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganglioside GD3 (D18:1/16:0), also known as ganglioside GD3 or II3(neuac)2-laccer, belongs to the class of organic compounds known as gangliosides. These are lipid molecules composed of a glycosphingolipid (ceramide and saccharide) with one or more sialic acids linked on the sugar chain. They are usually oligoglycosylceramides derived from lactosylceramide and containing a sialic acid residue such as N-acetylneuraminic acid. Ganglioside GD3 (D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GD3 (D18:1/16:0) has been found in human brain tissue, and has also been primarily detected in breast milk. Within the cell, ganglioside GD3 (D18:1/16:0) is primarily located in the membrane (predicted from logP), myelin sheath and endosome.
Ganglioside GD3 (d18:1/16:0) is a ganglioside.
Wissenschaftliche Forschungsanwendungen
Role in Cancer Research
Gangliosides, including GD3, have been implicated in the metastatic behavior of brain tumor cells. Advanced analytical techniques, such as fully automated chip-nanoelectrospray mass spectrometry, have been utilized to assess the variations in ganglioside expression and structure during neoplastic transformations. This has provided invaluable insights into the molecular dynamics within brain metastases of lung adenocarcinoma, revealing significant differences in ganglioside composition compared to healthy brain tissue, with an emphasis on species exhibiting modifications such as fucosylation or O-acetylation (Zamfir et al., 2011).
Immunotherapy Targets
Gangliosides GD3 and GD2 are notable for their elevated expression in various cancers and their involvement in tumor cell proliferation, invasion, and evasion of the immune system. GD3 synthase, the enzyme regulating the biosynthesis of these gangliosides, has emerged as a significant target in cancer research. Understanding its function and regulation can lead to the development of novel therapeutic strategies aimed at modulating ganglioside expression in tumors (Liu et al., 2018).
Diagnostic and Prognostic Biomarkers
Innovations in mass spectrometry have enabled detailed characterization of gangliosides in glioblastoma and peritumoral tissue, highlighting their potential as tumor-associated antigens. This detailed profiling, especially concerning ceramide variability and O-acetylation of gangliosides, could assist in identifying new molecular targets for treatment and subclassification of glioblastoma (Fabris et al., 2017).
Neurological Research
The study of gangliosides extends beyond oncology, touching on various neurological conditions. For instance, research on GM3 and its molecular species in subjects with hematological diseases suggests a potential association with lymphoma, providing a new avenue for understanding the pathophysiology of such diseases and developing targeted treatments (Nishikawa et al., 2019).
Eigenschaften
Produktname |
Ganglioside GD3 (d18:1/16:0) |
|---|---|
Molekularformel |
C68H121N3O29 |
Molekulargewicht |
1444.7 g/mol |
IUPAC-Name |
(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C68H121N3O29/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43(78)42(71-50(82)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)39-93-63-57(87)56(86)59(49(38-75)95-63)96-64-58(88)62(54(84)47(36-73)94-64)100-68(66(91)92)34-45(80)52(70-41(4)77)61(99-68)55(85)48(37-74)97-67(65(89)90)33-44(79)51(69-40(3)76)60(98-67)53(83)46(81)35-72/h29,31,42-49,51-64,72-75,78-81,83-88H,5-28,30,32-39H2,1-4H3,(H,69,76)(H,70,77)(H,71,82)(H,89,90)(H,91,92)/b31-29+/t42-,43+,44-,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57?,58+,59+,60?,61?,62-,63+,64-,67+,68-/m0/s1 |
InChI-Schlüssel |
WGTSGZPPZIZIMI-SMHGBGSGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H](C(O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Insoluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



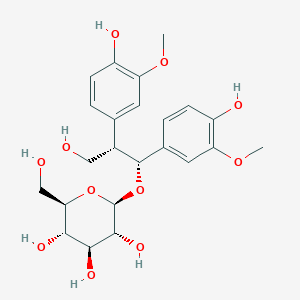


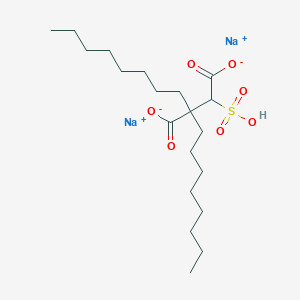
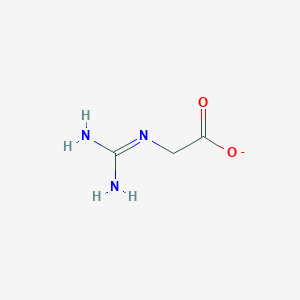
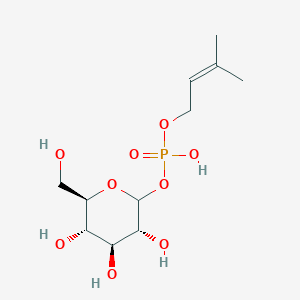
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
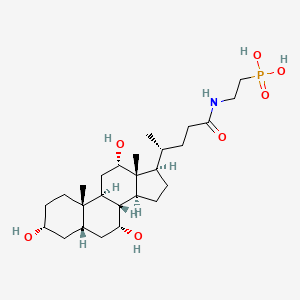
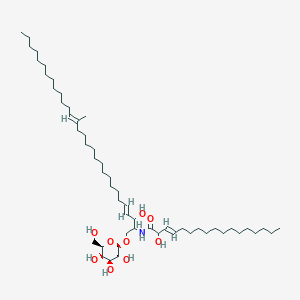
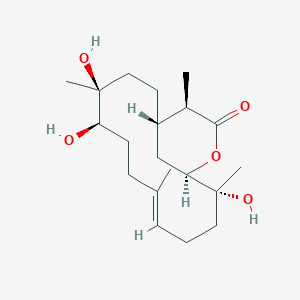
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)
